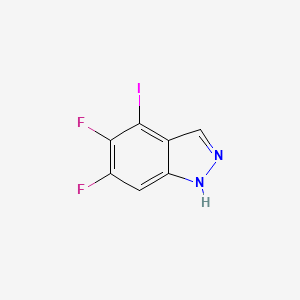
(1-Iodoethyl)cyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Iodoethyl)cyclohexane: is an organoiodine compound with the chemical formula C8H15I It is a derivative of cyclohexane, where an ethyl group substituted with an iodine atom is attached to the cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions:
Addition of Hydrogen Iodide to Cyclohexene: One common method involves the addition of hydrogen iodide to cyclohexene.
Reaction of Cyclohexane with Iodoform: Another method involves the reaction of cyclohexane with iodoform in the presence of a base.
Industrial Production Methods: Industrial production of (1-Iodoethyl)cyclohexane may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: (1-Iodoethyl)cyclohexane can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles. Common reagents include sodium hydroxide and potassium cyanide.
Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, potassium cyanide, and other nucleophiles.
Elimination: Strong bases such as sodium ethoxide and potassium tert-butoxide.
Major Products:
Substitution: Products depend on the nucleophile used, such as ethylcyclohexane when using sodium hydroxide.
Elimination: Formation of alkenes like ethylcyclohexene.
Scientific Research Applications
Biology and Medicine: The iodine atom can be used as a radiolabel for tracking the distribution of compounds in biological systems .
Industry: In the industrial sector, (1-Iodoethyl)cyclohexane can be used in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. Its reactivity makes it a valuable intermediate in the production of complex organic molecules .
Mechanism of Action
The mechanism of action of (1-Iodoethyl)cyclohexane in chemical reactions involves the cleavage of the carbon-iodine bond, which can be facilitated by nucleophiles or bases. The iodine atom acts as a leaving group, allowing for the formation of new bonds and the generation of various products .
Comparison with Similar Compounds
Iodocyclohexane: Similar in structure but lacks the ethyl group.
Bromocyclohexane: Contains a bromine atom instead of iodine.
Uniqueness: (1-Iodoethyl)cyclohexane is unique due to the presence of both an ethyl group and an iodine atom, which provides distinct reactivity patterns compared to other halogenated cyclohexanes. The iodine atom’s larger size and weaker bond with carbon make it more reactive in substitution and elimination reactions.
Properties
Molecular Formula |
C8H15I |
|---|---|
Molecular Weight |
238.11 g/mol |
IUPAC Name |
1-iodoethylcyclohexane |
InChI |
InChI=1S/C8H15I/c1-7(9)8-5-3-2-4-6-8/h7-8H,2-6H2,1H3 |
InChI Key |
YFMOVRDGBGFHCP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CCCCC1)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![Benzyl2-[(fluorosulfonyl)methyl]pyrrolidine-1-carboxylate](/img/structure/B13641428.png)



